molecular formula C17H20ClN5O B2519809 1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide CAS No. 2128689-08-5

1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B2519809
CAS No.: 2128689-08-5
M. Wt: 345.83
InChI Key: VXVJNERADVZKMF-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine rings can be constructed from different cyclic or acyclic precursors . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows for a greater chance of generating structural diversity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of new compounds often involves the modification of the pyrrolidine ring or the addition of different functional groups .

Properties

IUPAC Name

1-[[3-[(6-chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-16-7-6-14(21-22-16)10-20-13-4-1-3-12(9-13)11-23-8-2-5-15(23)17(19)24/h1,3-4,6-7,9,15,20H,2,5,8,10-11H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVJNERADVZKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)NCC3=NN=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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